3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 478254-46-5
VCID: VC16182902
InChI: InChI=1S/C15H9Br2ClN4OS/c16-9-5-8(13(23)11(17)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-12(10)18/h1-7,23H,(H,21,24)/b19-7+
SMILES:
Molecular Formula: C15H9Br2ClN4OS
Molecular Weight: 488.6 g/mol

3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

CAS No.: 478254-46-5

Cat. No.: VC16182902

Molecular Formula: C15H9Br2ClN4OS

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione - 478254-46-5

Specification

CAS No. 478254-46-5
Molecular Formula C15H9Br2ClN4OS
Molecular Weight 488.6 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9Br2ClN4OS/c16-9-5-8(13(23)11(17)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-12(10)18/h1-7,23H,(H,21,24)/b19-7+
Standard InChI Key FKVIGHYUJNJWOJ-FBCYGCLPSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Cl

Introduction

Structural Features

  • Molecular Formula: C15H8Br2ClN3OS

    • The compound contains bromine, chlorine, nitrogen, sulfur, and oxygen atoms integrated into a triazole ring system.

  • Core Structure:

    • The molecule features a 1H-1,2,4-triazole ring, which is functionalized with:

      • A (2-chlorophenyl) substituent at position 3.

      • A thione group (-C=S) at position 5.

      • An (E)-methylideneamino linkage connecting the triazole to a 3,5-dibromo-2-hydroxyphenyl moiety.

  • Key Functional Groups:

    • The thione group contributes to the compound's nucleophilic properties.

    • The hydroxyl (-OH) group on the phenyl ring enhances hydrogen bonding potential.

    • Halogen atoms (Br and Cl) offer electron-withdrawing effects that influence reactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with precursors like haloaryl isothiocyanates and hydrazine derivatives:

  • Formation of the Triazole Core:

    • Cyclization of an appropriate hydrazide with carbon disulfide under basic conditions yields the triazole-thione framework.

  • Substitution Reactions:

    • The 3-position is substituted with a 2-chlorophenyl group via nucleophilic aromatic substitution.

    • Schiff base formation occurs between the amino group on the triazole and the aldehyde group of 3,5-dibromo-2-hydroxybenzaldehyde to yield the final product.

Biological Activity

Compounds containing 1,2,4-triazole rings exhibit diverse pharmacological activities. Preliminary studies suggest that derivatives like this one may possess:

  • Antimicrobial Properties:

    • Effective against Gram-positive and Gram-negative bacteria due to interaction with microbial enzymes.

  • Antifungal Activity:

    • Potential inhibition of fungal cell wall synthesis through interaction with sterol biosynthesis pathways.

  • Antioxidant Potential:

    • The hydroxyl group on the phenyl ring may neutralize free radicals.

  • Anticancer Applications:

    • Halogenated triazoles often show cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting DNA replication.

Applications in Medicinal Chemistry

This compound is a promising candidate for drug discovery due to its structural features:

  • Lead Optimization:

    • The presence of halogens and hydroxyl groups allows for further functionalization to enhance potency or selectivity.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the phenyl or triazole rings can help identify derivatives with enhanced bioactivity.

  • Potential Drug Targets:

    • Enzymes like cytochrome P450 or kinases could be inhibited by this compound's aromatic and electron-rich structure.

Challenges in Research

  • Synthesis Complexity:

    • Multi-step reactions require careful optimization to achieve high yields and purity.

  • Toxicity Concerns:

    • Halogenated compounds often exhibit toxicity; thus, in vivo studies are essential to evaluate safety profiles.

  • Limited Solubility:

    • Poor water solubility may limit bioavailability; formulation strategies are required for therapeutic use.

Future Directions

Further research on this compound should focus on:

  • Comprehensive biological screening for antimicrobial, antifungal, anticancer, and antioxidant properties.

  • Molecular docking studies to identify potential binding sites on biological targets.

  • Development of derivatives through substitution reactions to improve pharmacokinetics and reduce toxicity.

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